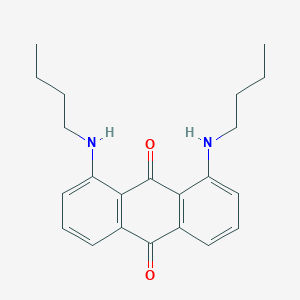

9,10-Anthracenedione, 1,8-bis(butylamino)-

Description

Significance of Anthraquinone (B42736) Scaffolds in Advanced Chemical Sciences

The significance of the anthraquinone scaffold in modern chemical research is multifaceted, stemming from its unique structural and electronic properties. ontosight.ai This planar, rigid, and aromatic framework provides a robust platform for the development of novel functional molecules. nih.gov The versatility of the anthraquinone core allows for the synthesis of a diverse library of compounds with applications spanning materials science, medicinal chemistry, and electronics. researchgate.nettandfonline.com

Historically, anthraquinone derivatives have been utilized for centuries, primarily as pigments and dyes. nih.gov However, contemporary research has unveiled a much broader spectrum of applications. In recent decades, scientific inquiry has shifted towards exploring their potential in medicine, particularly as anticancer agents. nih.govrsc.org Several clinically used chemotherapy drugs, such as doxorubicin (B1662922) and mitoxantrone, feature the anthraquinone moiety as their core structure. nih.gov Current research continues to build on this foundation, with extensive efforts dedicated to synthesizing new analogues with improved efficacy and reduced side effects. nih.govrsc.org Beyond medicine, modern research is also focused on harnessing the optical and electronic properties of substituted anthraquinones for applications in optoelectronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ontosight.ai

The ability to fine-tune the properties of anthraquinone derivatives through molecular engineering is a key driver of their prominence in chemical research. ontosight.ai The introduction of various substituents onto the anthraquinone core can profoundly influence its electronic, optical, and biological characteristics. nih.govcolab.ws For instance, the strategic placement of electron-donating or electron-withdrawing groups can alter the molecule's absorption and emission spectra, making them suitable for specific applications in dyes and functional materials. ontosight.ai This targeted modification allows for the rational design of molecules with desired functionalities, a concept central to the development of advanced materials and therapeutics. nih.gov

Rationale for Investigating Bis-Substituted Anthracenedione Derivatives, with a Focus on 1,8-Bis(butylamino)-9,10-Anthracenedione

The investigation of bis-substituted anthracenedione derivatives, such as 1,8-bis(butylamino)-9,10-anthracenedione, is driven by the potential for creating molecules with unique and enhanced properties. The presence of two substituent groups can lead to synergistic effects and functionalities not achievable with mono-substitution. nih.gov

The incorporation of amino substituents onto the anthraquinone core is a particularly important strategy in the design of functional materials. nih.gov Amino groups can act as potent electron-donating groups, significantly influencing the electronic properties of the anthraquinone system. This can lead to desirable characteristics such as altered redox potentials and enhanced light absorption in the visible region of the electromagnetic spectrum. nih.gov Furthermore, the nitrogen atom in the amino group can participate in hydrogen bonding, which can influence the molecule's self-assembly and packing in the solid state, crucial aspects for the performance of organic electronic devices. nih.gov The hydrophobic nature and high melting point of some aminoanthraquinones also make them promising candidates for applications in environmental sensors. mdpi.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

733040-35-2 |

|---|---|

Molecular Formula |

C22H26N2O2 |

Molecular Weight |

350.5 g/mol |

IUPAC Name |

1,8-bis(butylamino)anthracene-9,10-dione |

InChI |

InChI=1S/C22H26N2O2/c1-3-5-13-23-17-11-7-9-15-19(17)22(26)20-16(21(15)25)10-8-12-18(20)24-14-6-4-2/h7-12,23-24H,3-6,13-14H2,1-2H3 |

InChI Key |

YZAGKWQXUKPUJB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3NCCCC |

Origin of Product |

United States |

Synthetic Methodologies for 9,10 Anthracenedione, 1,8 Bis Butylamino and Analogous Aminoanthraquinone Systems

General Synthetic Approaches to Substituted Anthraquinones

The structural characteristics of anthraquinones, particularly the presence of electron-withdrawing carbonyl groups, significantly influence their chemical reactivity, making their modification a complex task. colab.ws However, a range of reactions has been developed to functionalize the anthraquinone (B42736) scaffold.

Nucleophilic Aromatic Substitution Reactions on the Anthraquinone Nucleus

Nucleophilic aromatic substitution (SNA) is a key method for introducing substituents onto the anthraquinone ring. libretexts.org In this type of reaction, a nucleophile attacks the electron-poor aromatic ring, leading to the replacement of a leaving group. masterorganicchemistry.com The reaction is facilitated by the presence of electron-withdrawing groups on the anthraquinone structure, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comchemistrysteps.com

For an SNA reaction to occur, two primary conditions must be met: the presence of a suitable leaving group (typically a halide) and a reduction in the electron density of the aromatic ring. libretexts.org The reactivity of aryl halides in these reactions often follows the order F > Cl > Br > I, as the rate-determining step is typically the formation of the addition intermediate, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com The position of electron-withdrawing groups is crucial; they must be ortho or para to the leaving group to effectively stabilize the intermediate through resonance. libretexts.orgchemistrysteps.com

Amination Reactions and Their Mechanistic Considerations

Amination, the introduction of an amino group, is a critical transformation in the synthesis of aminoanthraquinones. This can be achieved through various methods, including the reaction of anthraquinone precursors with amines. For instance, aminoanthraquinone derivatives have been synthesized by treating 1,4-dihydroxyanthraquinone and related compounds with butylamine (B146782) in the presence of a catalyst like iodobenzene (B50100) diacetate. nih.gov The reaction mechanism is proposed to occur via nucleophilic substitution. mdpi.com

Another common route is the ammonolysis of substituted anthraquinones. For example, 1-aminoanthraquinone (B167232) can be synthesized from anthraquinone-1-sulfonic acid by reaction with ammonia (B1221849). google.comgoogleapis.com Similarly, the replacement of a nitro group in 1-nitroanthraquinone (B1630840) with an amino group via ammonolysis is an industrially significant process. mdpi.com The mechanism of amination can involve the transfer of an electron from ammonia to an electronically excited state of the anthraquinone. researchgate.net

Regioselective Functionalization Techniques (e.g., Marschalk Alkylation)

Regioselective functionalization allows for the introduction of substituents at specific positions on the anthraquinone core. The Marschalk reaction is a notable example of such a technique. drugfuture.comwikipedia.org This reaction involves the reduction of hydroxy- or aminoanthraquinones to their leuco forms, followed by condensation with an aldehyde to introduce an alkyl group at a specific position. drugfuture.com For instance, 1-hydroxyanthraquinones typically yield 2-alkylated products. drugfuture.com The reaction of the 1-aminoanthraquinone vat with formaldehyde, followed by air oxidation, yields 1-amino-2-methylanthraquinone. rsc.org The regioselectivity of reactions on the anthraquinone nucleus can be influenced by various factors, including the directing effects of existing substituents and the reaction conditions. nih.govrsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions for Anthraquinone Derivatization

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis, including the derivatization of anthraquinones. frontiersin.orgmdpi.comresearchgate.net These reactions offer a versatile and efficient means of introducing a wide range of functional groups. frontiersin.orgresearchgate.net

Commonly employed cross-coupling reactions include the Suzuki-Miyaura, Sonogashira, and Negishi couplings, which are often catalyzed by palladium complexes. frontiersin.org These methods have been used to synthesize various substituted anthracenes and anthraquinones. For example, the Suzuki-Miyaura coupling has been utilized for the synthesis of 1,8-diaryl-anthracene derivatives. frontiersin.org The Sonogashira coupling, which involves the reaction of terminal alkynes with aryl or vinyl halides, is instrumental in preparing alkynylated anthraquinone precursors. frontiersin.orgresearchgate.net These reactions typically involve the generation of an organometallic species that then reacts with a coupling partner, often involving a metal carbene intermediate and subsequent migratory insertion. nih.gov

| Coupling Reaction | Catalyst (Typical) | Reactants | Bond Formed |

| Suzuki-Miyaura | Palladium complexes | Aryl/vinyl halide + Organoboron compound | C-C |

| Sonogashira | Palladium/Copper complexes | Aryl/vinyl halide + Terminal alkyne | C-C (sp2-sp) |

| Negishi | Palladium or Nickel complexes | Organozinc compound + Organohalide | C-C |

| Buchwald-Hartwig | Palladium complexes | Aryl halide/triflate + Amine | C-N |

Specific Synthetic Routes to 1,8-Bis(butylamino)-9,10-Anthracenedione and Related Di-aminoanthraquinones

The synthesis of 1,8-diaminoanthraquinone (B86578) derivatives often serves as a model for preparing compounds like 1,8-bis(butylamino)-9,10-anthracenedione. These syntheses typically involve multi-step pathways starting from readily available precursors.

Precursor Compounds and Multi-Step Synthesis Pathways

A common strategy for synthesizing 1,8-diaminoanthraquinones involves the use of 1,8-dinitroanthraquinone (B85473) as a precursor. The dinitro compound can be reacted with ammonia in an organic solvent under pressure and heat to yield 1,8-diaminoanthraquinone. google.com Similarly, 1,8-dichloroanthraquinone (B31358) can serve as a starting material.

For the synthesis of N-substituted diaminoanthraquinones, such as 1,8-bis(butylamino)-9,10-anthracenedione, a common approach is the nucleophilic substitution of a leaving group on the anthraquinone ring with butylamine. For instance, the reaction of 1,8-dichloroanthraquinone with butylamine would be a direct route.

A general multi-step synthesis for a 1-aminoanthraquinone derivative can involve the following sequence:

Reaction of a 2-substituted benzyl (B1604629) compound with xylene, catalyzed by a solid acid, to form a dimethyldiphenylmethane derivative. google.com

Air oxidation of the methyl groups to form a benzophenonedicarboxylic acid. google.com

Ring closure catalyzed by oleum (B3057394) to produce a mixture of substituted anthraquinone carboxylic acid isomers. google.com

Ammonolysis or amination to replace a substituent with an amino group. google.com

Decarboxylation to yield the final 1-aminoanthraquinone product. google.com

Reaction Condition Optimization for Yield and Selectivity

The synthesis of 9,10-anthracenedione, 1,8-bis(butylamino)- and its analogs is highly dependent on the careful optimization of reaction conditions to maximize yield and ensure regioselectivity. Key parameters that are manipulated include the choice of catalysts, solvents, reaction temperature, duration, and the stoichiometry of the reactants.

Catalysts: The choice of catalyst is crucial, particularly in cross-coupling reactions like the Ullmann condensation, which is a foundational method for C-N bond formation in the synthesis of aminoanthraquinones. wikipedia.org Traditionally, stoichiometric amounts of copper powder were used. wikipedia.org Modern methodologies have seen significant improvements with the introduction of soluble copper(I) and copper(0) catalysts, often supported by ligands such as diamines and acetylacetonates, which enhance catalytic activity. wikipedia.orgacs.org For instance, the use of elemental copper as a catalyst in microwave-assisted Ullmann couplings has proven highly effective. nih.govnih.gov In other amination reactions, such as the nucleophilic substitution on hydroxyanthraquinones, iodobenzene diacetate [PhI(OAc)₂] has been employed as an effective catalyst to achieve high yields. nih.govresearchgate.net

Solvents: Ullmann-type reactions traditionally require high-boiling polar solvents like N-methylpyrrolidone, nitrobenzene, or dimethylformamide to achieve the necessary high temperatures. wikipedia.org However, recent advancements have focused on developing more environmentally benign and efficient solvent systems. A notable example is the use of a phosphate (B84403) buffer in microwave-assisted, copper-catalyzed Ullmann reactions, which facilitates the synthesis of anilinoanthraquinones under milder conditions. acs.orgnih.gov In some cases, an excess of the amine reactant, such as butylamine, can also serve as the solvent for the reaction. nih.gov

Temperature and Reaction Time: These two parameters are intrinsically linked and their optimization is critical for reaction efficiency and selectivity. Conventional Ullmann reactions often require prolonged heating at high temperatures, sometimes exceeding 210°C for several hours (from 2 to 48 hours). wikipedia.orgacs.org A significant advancement in this area is the application of microwave irradiation. This technique dramatically accelerates the reaction, reducing completion times to a matter of minutes (2-20 minutes) at temperatures between 80-120°C, while often improving yields. acs.orgnih.gov In continuous-flow synthesis of 1-aminoanthraquinone via ammonolysis, temperatures around 213°C with a short residence time of 4.3 minutes were found to be optimal. mdpi.com The interplay between temperature and time must be carefully balanced; for example, in the amination of 1,4-dihydroxyanthraquinone, increasing the temperature could lead to a mixture of undesired products. researchgate.net

Stoichiometry: The molar ratio of reactants and catalysts directly impacts the reaction outcome. For instance, in the synthesis of aminoanthraquinones catalyzed by PhI(OAc)₂, using 1.1 equivalents of the catalyst was found to produce a higher yield. nih.govresearchgate.net Similarly, in the ammonolysis of 1-nitroanthraquinone, a molar ratio of 4.5 for ammonia to the anthraquinone substrate was identified as optimal for achieving a high yield of 1-aminoanthraquinone in a continuous-flow process. mdpi.com

The following table summarizes the optimization of various parameters in the synthesis of aminoanthraquinone derivatives.

| Method | Catalyst | Solvent/Medium | Temperature | Reaction Time | Key Findings | Reference |

|---|---|---|---|---|---|---|

| Conventional Ullmann Coupling | Stoichiometric Copper | N-methylpyrrolidone, Nitrobenzene, DMF | >210°C | 2-48 hours | Harsh conditions, often poor yields. | wikipedia.orgacs.org |

| Microwave-Assisted Ullmann Coupling | Copper(0) | Phosphate Buffer | 80-120°C | 2-20 minutes | Dramatic acceleration, good to excellent yields, versatile. | acs.orgnih.gov |

| Nucleophilic Substitution | PhI(OAc)₂ (1.1 equiv.) | Butylamine (excess) | Room Temperature | 15 min - 6 days | Catalyst stoichiometry is key to maximizing yield. | nih.govresearchgate.net |

| Continuous-Flow Ammonolysis | None | Aqueous Ammonia | 213°C | 4.3 minutes (residence time) | Optimized molar ratio (4.5) and conditions for high-throughput, safe synthesis. | mdpi.com |

Advanced Functionalization Strategies for Expanding Structural Diversity

Beyond the direct synthesis of 1,8-disubstituted aminoanthraquinones, advanced functionalization strategies are employed to create a wide array of structurally diverse analogs. These methods involve introducing new reactive groups onto the anthraquinone scaffold or modifying existing substituents, enabling the construction of complex molecular architectures.

One powerful strategy involves the Sonogashira coupling to introduce ethynyl (B1212043) groups at the 1-position of the anthraquinone core. For example, 1-iodo-9,10-anthraquinone (B15045112) can be reacted with various terminal alkynes in the presence of a palladium-copper catalyst system (PdCl₂(PPh₃)₂/CuI) to yield 1-(R-ethynyl)-9,10-anthraquinones. nih.gov These ethynyl-substituted anthraquinones are versatile intermediates. They can undergo subsequent cascade transformations with amidines, leading to the formation of complex, fused heterocyclic systems such as 7H-dibenzo[de,h]quinolin-7-ones, which are structurally related to isoaporphinoid alkaloids. nih.gov This approach significantly expands the structural diversity from a common anthraquinone precursor.

Another strategy is post-functionalization, where a pre-synthesized aminoanthraquinone derivative is further modified. This can be achieved through reactions like acylation or aromatic nucleophilic substitution (SNAAr) on the existing amino groups or other positions on the aromatic core. rsc.org For instance, replacing the amino groups in [(aminoalkyl)amino]-anthraquinones with an amido function creates 1,4-bis(aminoalkanamido)-9,10-anthracenediones, a modification that alters the compound's biological and DNA-binding properties. nih.gov

Furthermore, the Marschalk reaction allows for the introduction of alkyl groups at positions adjacent to existing hydroxyl or amino groups. This involves converting the anthraquinone to its leuco form with a reducing agent like sodium dithionite (B78146) (Na₂S₂O₄), followed by reaction with an aldehyde and subsequent re-oxidation. colab.ws This method can be used to introduce functionalized side chains, thereby expanding the library of accessible structures.

The following table provides examples of advanced functionalization strategies applied to the anthraquinone core.

| Strategy | Starting Material | Key Reagents | Intermediate/Product Type | Significance | Reference |

|---|---|---|---|---|---|

| Sonogashira Coupling & Cascade Cyclization | 1-Iodo-9,10-anthraquinone | Terminal alkynes, PdCl₂(PPh₃)₂/CuI, Amidines | 1-(R-Ethynyl)-9,10-anthraquinones, 7H-Dibenzo[de,h]quinolin-7-ones | Builds complex fused heterocyclic systems from simple precursors. | nih.gov |

| Amido Group Introduction | [(Aminoalkyl)amino]-anthraquinones | Acylating agents | 1,4-Bis(aminoalkanamido)-9,10-anthracenediones | Modifies biological activity by replacing amino linkers with amido groups. | nih.gov |

| Marschalk Reaction | Hydroxy- or Aminoanthraquinones | Aldehydes, Na₂S₂O₄ (reducing agent) | β-Alkylanthraquinones | Introduces alkyl substituents at specific positions on the core. | colab.ws |

| Post-Functionalization via Acylation/SNAAr | Triamino-phenazinium dyes (related structures) | Electron-withdrawing moieties | NIR-emitting dyes | Tunes electronic and photophysical properties of the core structure. | rsc.org |

Advanced Spectroscopic and Structural Elucidation of 9,10 Anthracenedione, 1,8 Bis Butylamino Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of 9,10-Anthracenedione, 1,8-bis(butylamino)- in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides unambiguous evidence of the compound's framework and the chemical environment of each atom.

The ¹H NMR spectrum of 9,10-Anthracenedione, 1,8-bis(butylamino)- displays characteristic signals corresponding to the aromatic protons of the anthraquinone (B42736) core, the N-H protons of the amino groups, and the aliphatic protons of the two butyl chains. The symmetry of the 1,8-disubstituted pattern simplifies the aromatic region, typically showing two doublets and one triplet corresponding to H-2/H-7, H-4/H-5, and H-3/H-6, respectively. A broad signal, often observed at a significant downfield shift, is characteristic of the N-H protons, which are involved in strong intramolecular hydrogen bonding with the adjacent carbonyl oxygens. The butyl groups give rise to a series of multiplets in the upfield region of the spectrum, corresponding to the four distinct methylene (B1212753) (CH₂) groups and the terminal methyl (CH₃) group.

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom. Key resonances include those for the two carbonyl carbons (C-9/C-10), which appear significantly downfield. The aromatic carbons attached to the amino groups (C-1/C-8) are also distinctly shifted, alongside the other carbons of the anthraquinone skeleton. The four unique carbon signals of the butyl chains are observed in the aliphatic region of the spectrum.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for 9,10-Anthracenedione, 1,8-bis(butylamino)-

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| N-H | ~10.5 (broad singlet) | - |

| Aromatic H-2, H-7 | ~7.2 (d) | ~117.0 |

| Aromatic H-3, H-6 | ~7.5 (t) | ~134.5 |

| Aromatic H-4, H-5 | ~7.6 (d) | ~115.8 |

| N-CH₂ | ~3.4 (t) | ~43.0 |

| N-CH₂-CH₂ | ~1.8 (m) | ~31.5 |

| CH₂-CH₃ | ~1.5 (m) | ~20.5 |

| CH₃ | ~1.0 (t) | ~14.0 |

| C-1, C-8 | - | ~150.0 |

| C-4a, C-9a | - | ~114.0 |

| C-8a, C-10a | - | ~132.0 |

| C-9, C-10 | - | ~185.0 |

(Note: Exact chemical shifts can vary depending on the solvent and concentration.)

While 1D NMR spectra provide foundational data, two-dimensional (2D) NMR techniques are indispensable for the definitive assignment of complex signals.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment is used to identify proton-proton (¹H-¹H) spin-spin couplings. In the spectrum of 9,10-Anthracenedione, 1,8-bis(butylamino)-, COSY is crucial for confirming the connectivity within the aromatic spin system (H-2 through H-4 and H-5 through H-7) and tracing the sequential couplings along the butyl chains (N-CH₂-CH₂-CH₂-CH₃).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). HSQC is instrumental in unambiguously assigning the ¹³C signals by linking them to their attached, and often more easily assigned, protons. For instance, the proton signal at ~3.4 ppm would show a cross-peak with the carbon signal at ~43.0 ppm, confirming their assignment as the N-CH₂ group.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The FTIR spectrum of 9,10-Anthracenedione, 1,8-bis(butylamino)- is dominated by several key absorption bands. A prominent band in the 3200-3400 cm⁻¹ region is indicative of the N-H stretching vibration. The frequency of this band is often lowered due to strong intramolecular hydrogen bonding between the N-H group and the peri-positioned carbonyl oxygen. The spectrum also shows intense absorption bands characteristic of the quinone C=O stretching vibrations, typically found around 1630-1670 cm⁻¹. The presence of two butylamino substituents often leads to a splitting of this carbonyl band. Aromatic C=C stretching vibrations appear in the 1580-1600 cm⁻¹ range, while aliphatic C-H stretching from the butyl chains is observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Table 2: Key FTIR Absorption Bands for 9,10-Anthracenedione, 1,8-bis(butylamino)-

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3200 - 3400 | Secondary amine, often broadened by H-bonding |

| Aliphatic C-H Stretch | 2850 - 2960 | CH₂, CH₃ groups of the butyl chains |

| C=O Stretch | 1630 - 1670 | Quinone carbonyl groups |

| Aromatic C=C Stretch | 1580 - 1600 | Anthracene (B1667546) ring skeletal vibrations |

X-ray Crystallography for Solid-State Conformation and Crystal Structure Determination

Table 3: Illustrative Crystallographic Data for a 1,8-Disubstituted Anthraquinone System

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~15.0 |

| c (Å) | ~14.5 |

| β (°) | ~95.0 |

| Volume (ų) | ~1840 |

| Z (molecules/unit cell) | 4 |

| Intramolecular H-bond (N···O) distance | ~2.6 Å |

(Note: Data are representative and can vary for the specific compound.)

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce structural information from the fragmentation patterns of a compound. For 9,10-Anthracenedione, 1,8-bis(butylamino)-, the mass spectrum will prominently feature the molecular ion peak ([M]⁺) corresponding to its exact molar mass (C₂₂H₂₆N₂O₂, approx. 350.19 g/mol ).

The fragmentation pattern under electron ionization (EI) conditions provides further structural confirmation. A common and significant fragmentation pathway is the alpha-cleavage adjacent to the nitrogen atom of the butylamino group. This results in the loss of a propyl radical (•C₃H₇), leading to a prominent fragment ion. Subsequent fragmentations may involve the loss of the entire butyl chain or cleavages within the anthraquinone ring system itself. Analysis of these fragment ions allows for the verification of the substituent groups and their placement on the core structure.

Table 4: Expected Mass Spectrometry Fragmentation for 9,10-Anthracenedione, 1,8-bis(butylamino)-

| m/z Value (approx.) | Proposed Fragment | Description |

|---|---|---|

| 350 | [C₂₂H₂₆N₂O₂]⁺ | Molecular Ion ([M]⁺) |

| 307 | [M - C₃H₇]⁺ | Loss of a propyl radical via alpha-cleavage |

| 293 | [M - C₄H₉]⁺ | Loss of a butyl radical |

Table of Compound Names

| Systematic Name | Common/Alternative Name |

| 9,10-Anthracenedione, 1,8-bis(butylamino)- | 1,8-bis(butylamino)anthraquinone |

Electrochemical Behavior and Redox Mechanisms of 9,10 Anthracenedione, 1,8 Bis Butylamino Systems

Fundamental Electrochemistry of Anthraquinone (B42736) Derivatives

The electrochemical behavior of anthraquinone derivatives is centered around the redox activity of the quinone moieties. These compounds undergo reversible reduction and oxidation processes, making them ideal candidates for various electrochemical applications. The core structure, 9,10-anthracenedione, consists of a tricyclic aromatic system with two ketone groups, which are the sites of electron and proton transfer.

Anthraquinone derivatives typically exhibit two successive one-electron reversible redox reactions in non-aqueous media. researchgate.net In the first step, the neutral anthraquinone molecule (AQ) is reduced to a radical anion (AQ•⁻). In the second step, this radical anion accepts another electron to form a dianion (AQ²⁻). nih.gov These reactions can be represented as:

AQ + e⁻ ⇌ AQ•⁻

AQ•⁻ + e⁻ ⇌ AQ²⁻

The reversibility of these reactions is a key feature, indicating that the molecule can be cycled between its oxidized and reduced states with high efficiency. nih.gov The kinetics of these electron transfer processes are generally fast, a desirable characteristic for applications requiring rapid charge and discharge cycles, such as in redox flow batteries. mdpi.comharvard.edu The rate of electron transfer can, however, be influenced by factors such as the solvent, the supporting electrolyte, and the concentration of the redox-active species. researchgate.netuni-tuebingen.de For instance, studies on anthraquinone-2,7-disulfonic acid (AQDS) have shown that dimerization at higher concentrations can impede the electrochemical reaction. researchgate.net

In aqueous solutions, the electrochemistry of quinones is more complex due to the involvement of protons in a process known as proton-coupled electron transfer (PCET). rsc.orgvcu.edu The reduction of a quinone (Q) to a hydroquinone (B1673460) (QH₂) is a two-electron, two-proton process. nih.gov The specific pathway—whether electrons and protons are transferred in a concerted or stepwise manner—is highly dependent on the pH of the solution. acs.org

Q + 2e⁻ + 2H⁺ ⇌ QH₂

By controlling proton availability, the reaction pathway can be shifted from a concerted PCET process to a stepwise electron transfer followed by protonation. rsc.org This interplay between electron and proton transfer is fundamental to the function of quinones in both biological systems and electrochemical devices. nih.gov

The redox potential of the anthraquinone core can be precisely tuned by attaching functional groups to the aromatic rings. core.ac.uknih.gov These substituents alter the electron density of the molecule, thereby influencing the ease with which it can be reduced or oxidized. sdu.dkjcesr.org

Electron-donating groups (EDGs) , such as amino (-NHR), hydroxyl (-OH), and alkyl groups, increase the electron density of the anthraquinone core. harvard.edusdu.dk This makes the molecule harder to reduce, resulting in a lower (more negative) redox potential. harvard.edusdu.dk

Electron-withdrawing groups (EWGs) , such as sulfonate (-SO₃H), carboxyl (-COOH), and cyano (-CN) groups, decrease the electron density. harvard.edusdu.dk This makes the molecule easier to reduce, leading to a higher (more positive) redox potential. sdu.dk

For 9,10-Anthracenedione, 1,8-bis(butylamino)-, the two butylamino groups are strong electron-donating substituents. Their presence is expected to significantly lower the redox potential compared to unsubstituted anthraquinone. This principle is used to design molecules with specific redox potentials for targeted applications. harvard.edu For example, attaching hydroxyl groups to anthraquinone-2-sulfonate lowers its redox potential, making it a more effective electron shuttle in certain biological systems. nih.gov

Table 1: Effect of Substituents on the Redox Potential of Anthraquinone Derivatives Note: This table presents generalized data to illustrate the principles of substituent effects. Actual values can vary with experimental conditions.

| Compound | Substituent Type | Expected Effect on Redox Potential |

| Anthraquinone-2-sulfonic acid (AQS) | Electron-Withdrawing (-SO₃H) | Higher (More Positive) |

| 1,8-Dihydroxyanthraquinone (1,8-DHAQ) | Electron-Donating (-OH) | Lower (More Negative) |

| 1,8-bis(butylamino)anthracenedione | Electron-Donating (-NHR) | Lower (More Negative) |

Advanced Electrochemical Techniques: Cyclic Voltammetry and Potentiometry

Cyclic voltammetry (CV) is a powerful and widely used technique to investigate the electrochemical behavior of redox-active molecules like anthraquinone derivatives. nih.govoclc.org A CV experiment involves scanning the potential of a working electrode and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides a wealth of information. oclc.org

From a cyclic voltammogram, one can determine:

Redox Potentials : The potentials at which oxidation and reduction peaks occur provide the formal redox potential of the molecule. ualberta.ca

Reversibility : The separation between the anodic and cathodic peak potentials (ΔEp) indicates the reversibility of the redox process. For a reversible one-electron transfer, ΔEp is theoretically 59 mV. nih.gov

Electron Transfer Kinetics : The shape of the voltammogram and its change with scan rate can be used to estimate the electron transfer rate constant. researchgate.net

Mechanism : The number of peaks and their dependence on factors like pH can elucidate the reaction mechanism, such as the number of electrons and protons transferred. acs.org

Potentiometry, which measures the potential difference between two electrodes under zero current flow, is used to determine thermodynamic properties like pKa values of acidic or basic substituents on the anthraquinone ring. researchgate.net This information is crucial for understanding the behavior of these molecules in aqueous solutions at different pH levels.

Applications in Electrochemical Energy Storage: Redox Flow Batteries

The tunable electrochemical properties, fast kinetics, and chemical stability of anthraquinone derivatives make them highly promising candidates for use as redox-active materials in aqueous organic redox flow batteries (AORFBs). nih.govresearchgate.net These batteries are a scalable energy storage solution, particularly for grid-scale applications. mdpi.com

In an AORFB, organic molecules dissolved in aqueous electrolytes are used as the energy storage medium. Anthraquinone derivatives are particularly well-suited for the negative electrolyte (negolyte or anolyte) due to their reversible two-electron redox activity and tunable potentials. harvard.eduresearchgate.net

The design of effective redox-active molecules for flow batteries focuses on several key metrics: nih.govresearchgate.net

Redox Potential : The potential should be tailored to maximize the cell voltage when paired with a suitable positive electrolyte (posolyte or catholyte). harvard.edu For the negolyte, a lower potential is desirable. The electron-donating butylamino groups in 9,10-Anthracenedione, 1,8-bis(butylamino)- would lower its potential, making it a candidate for achieving high cell voltage.

Solubility : High aqueous solubility is essential to achieve high energy density. rsc.org Solubilizing groups, such as sulfonate or quaternary ammonium (B1175870) moieties, are often added to the anthraquinone structure to enhance their solubility in water. rsc.org

Stability : The molecule must be chemically stable in its oxidized and reduced states over thousands of charge-discharge cycles to ensure a long battery lifetime. researchgate.net

Researchers have synthesized and evaluated numerous anthraquinone derivatives to optimize these properties. For example, 2,6-dihydroxyanthraquinone (B191064) (2,6-DHAQ) has been studied in alkaline flow batteries, and quaternized anthraquinones have been developed for pH-neutral systems. nih.govrsc.org The evaluation of these molecules involves electrochemical testing in flow cells to measure performance metrics such as energy efficiency, capacity retention, and power density. researchgate.net

Table 2: Key Parameters for Evaluating Anthraquinone Derivatives in Redox Flow Batteries

| Parameter | Desired Characteristic | Rationale |

| Redox Potential | Low (for negolyte) | Increases overall cell voltage. |

| Solubility | High | Increases the energy density of the battery. |

| Electron Transfer Kinetics | Fast | Enables high power density and efficiency. |

| Chemical Stability | High | Ensures long cycle life and low capacity fade. |

| Molecular Weight | Low | Increases specific capacity (Ah/g). |

pH-Dependent Electrochemical Performance in Energy Storage Contexts

The electrochemical behavior of 9,10-Anthracenedione, 1,8-bis(butylamino)- and related anthraquinone systems in the context of energy storage is intrinsically linked to the pH of the aqueous electrolyte. The redox activity of the quinone moiety, which is the basis for its charge storage capability, involves proton-coupled electron transfer (PCET) mechanisms. researchgate.netrsc.org Consequently, variations in the hydrogen ion concentration of the medium directly influence the thermodynamic and kinetic parameters of the electrochemical reactions.

Research on closely related structures, such as 1,8-bis(dimethylamino) substituted anthraquinone, provides valuable insights into the expected behavior of 9,10-Anthracenedione, 1,8-bis(butylamino)-. Studies on these analogs for pH-neutral aqueous redox flow batteries highlight the importance of managing pH to achieve stable and efficient energy storage. researchgate.net The amino groups, being electron-donating, tend to lower the redox potential of the anthraquinone system. sdu.dk

The inherent pH-dependent behavior of quinone-based materials is a key challenge in achieving low reduction potentials under neutral conditions. researchgate.net For instance, the half-wave potential of similar bis-dimethylamino substituted anthraquinones has been recorded in neutral electrolytes, demonstrating their potential for high-voltage aqueous flow batteries when paired with a suitable positive electrolyte. researchgate.net

The stability and performance of such systems are often evaluated over numerous charge-discharge cycles. A Pourbaix diagram for a similar 1,8-bis(dimethylamino) substituted anthraquinone in an unbuffered aqueous solution illustrates the regions of potential and pH where different redox species are stable. This underscores the necessity of a controlled pH environment for predictable and reliable operation in an energy storage context. researchgate.net

The following table, based on data for the analogous compound 1,8-bis(dimethylamino) substituted anthraquinone dichloride (1,8-BDPAQCl2), illustrates the electrochemical characteristics in a pH-neutral environment, which serves as a relevant proxy for discussing the potential of 1,8-bis(butylamino)-9,10-anthracenedione in similar applications. researchgate.net

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Half-Wave Potential (E1/2) | -0.57 V | vs. Normal Hydrogen Electrode (NHE) in 0.5 M KCl | researchgate.net |

| Theoretical Open-Circuit Voltage | 1.29 V | Paired with Fe(glycine)2Cl2 catholyte | researchgate.net |

| Cycling Stability | Stable over 300 charge-discharge cycles | 0.1 M concentration | researchgate.net |

| Capacity Decay (at 0.4 M) | 0.048% per cycle | Paired with Fe(glycine)2Cl2 catholyte | researchgate.net |

This data demonstrates that by carefully selecting the operating pH and molecular structure, anthraquinone derivatives can be tailored for high-performance, stable aqueous energy storage systems. The bis(alkylamino) substituents at the 1 and 8 positions play a crucial role in tuning the electronic properties and, consequently, the electrochemical performance of the anthraquinone core.

Photophysical Investigations of 9,10 Anthracenedione, 1,8 Bis Butylamino As a Functional Chromophore

Characterization of Optical Absorption and Emission Properties

The absorption and emission of light by a chromophore are fundamental to its function. These properties are intrinsically linked to the molecule's electronic structure, which can be modulated by the introduction of various functional groups.

The parent 9,10-anthracenedione molecule exhibits absorption bands in the ultraviolet region. However, the introduction of electron-donating groups, such as amino groups, can significantly shift the absorption maxima to longer wavelengths, a phenomenon known as a bathochromic shift. This shift is a key aspect of wavelength tunability, allowing for the design of chromophores that absorb light across the visible spectrum.

For instance, monoamino-substituted anthraquinone (B42736) derivatives show markedly red-shifted absorption bands centered at approximately 509 nm compared to their chloro-substituted counterparts, which absorb around 340 nm. rsc.orgifmmi.com Interestingly, the addition of a second amino group, as in diamino-substituted anthraquinones, does not necessarily induce a further significant red-shift of the main absorption band. rsc.orgifmmi.com This suggests a saturation of the electron-donating effect on the primary electronic transition.

The following table provides a conceptual overview of how substitutions can affect the absorption maxima of the 9,10-anthracenedione core, based on data for related compounds.

| Compound Structure | Substitution Pattern | Typical Absorption Maximum (λmax) |

| 9,10-Anthracenedione | Unsubstituted | ~325 nm |

| Chloro-substituted AQ | Electron-withdrawing | ~340 nm |

| Monoamino-substituted AQ | Electron-donating | ~509 nm |

| Diamino-substituted AQ | Electron-donating | ~500-530 nm |

Note: The values presented are illustrative and based on data for various substituted anthraquinones. The exact λmax for 9,10-Anthracenedione, 1,8-bis(butylamino)- may vary.

The chromophoric behavior of 9,10-Anthracenedione, 1,8-bis(butylamino)- is dominated by the interplay between the electron-accepting anthraquinone core and the electron-donating butylamino groups. The nitrogen lone pairs of the amino groups can engage in intramolecular charge transfer (ICT) to the electron-deficient carbonyl groups of the anthraquinone skeleton upon photoexcitation. This ICT character of the excited state is a primary reason for the observed bathochromic shift in the absorption spectrum.

The position of the substituents is also critical. In the case of 1,8-disubstitution, the two butylamino groups are located on the same side of the anthraquinone molecule, which can lead to steric interactions that may influence the planarity of the system and, consequently, its electronic properties. The alkyl nature of the butyl groups enhances the solubility of the chromophore in nonpolar organic solvents. nih.gov

The photophysical properties of amino-substituted anthraquinones are also sensitive to the surrounding environment, a phenomenon known as solvatochromism. The solvent polarity can influence the energy levels of the ground and excited states differently, leading to shifts in the absorption and emission spectra. mdpi.com For many amino-substituted dyes, an increase in solvent polarity leads to a red-shift in the fluorescence emission, indicative of a more polar excited state.

Analysis of Photochemical Primary Processes and Excited State Dynamics

Upon absorption of a photon, the 9,10-Anthracenedione, 1,8-bis(butylamino)- molecule is promoted to an excited electronic state. The subsequent de-excitation pathways determine the photochemical and photophysical fate of the molecule. These primary processes include fluorescence, internal conversion, and intersystem crossing to the triplet state.

Studies on amino-substituted anthraquinones have revealed that the efficiency of intersystem crossing (ISC), the process of transitioning from a singlet excited state to a triplet excited state, is highly dependent on the substitution pattern. rsc.orgifmmi.com Diamino-substituted anthraquinone derivatives have been shown to exhibit decent ISC efficiency, with singlet oxygen quantum yields up to 33.3%, whereas monoamino-substituted analogs show negligible ISC. rsc.orgifmmi.com This efficient ISC in diamino derivatives is attributed to the n-π* character of their lowest triplet excited state (T1). rsc.orgifmmi.com

Nanosecond transient absorption spectroscopy has been employed to study the triplet excited states of these molecules. For diamino-substituted anthraquinones, a triplet excited state lifetime of approximately 2.5 µs has been determined. rsc.orgifmmi.com This relatively short lifetime is consistent with the n-π* character of the T1 state. rsc.orgifmmi.com The ability to populate the triplet state efficiently is crucial for applications such as photodynamic therapy and photopolymerization, where the triplet state can initiate chemical reactions. rsc.orgifmmi.com

Fluorescence Quenching Mechanisms and Sensing Principles

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. For chromophores like 9,10-Anthracenedione, 1,8-bis(butylamino)-, understanding quenching mechanisms is vital for its application in fluorescent sensing.

The fluorescence of amino-substituted anthraquinones can be quenched by various molecules, and the underlying mechanism is often related to electron transfer or charge transfer interactions. A study on the fluorescence quenching of 1,4-diamino-9,10-anthraquinone by aromatic hydrocarbons revealed that the quenching process is attributed to charge-transfer (CT) or electron-transfer (ET) interactions between the excited fluorophore (acceptor) and the ground-state quencher (donor). rsc.org

In nonpolar solvents like cyclohexane, the quenching often proceeds through the formation of a charge-transfer type exciplex. rsc.org In polar solvents such as acetonitrile, where exciplex emission is often not observed with strong quenchers, electron transfer is the principal quenching mechanism. rsc.org The efficiency of this quenching can be correlated with the free energy change for the electron-transfer reaction. rsc.org

This principle of fluorescence quenching can be harnessed for chemical sensing. If the quenching efficiency of 9,10-Anthracenedione, 1,8-bis(butylamino)- is sensitive to the presence of a specific analyte, it can be used as a fluorescent sensor for that analyte. The interaction between the chromophore and the analyte would lead to a change in fluorescence intensity, providing a detectable signal. For instance, the quenching of phycoerythrin fluorescence by anthraquinone dyes has been shown to follow a dynamic quenching mechanism, with the quenching rate constants being influenced by the reduction potential of the dyes. researchgate.net

Concluding Perspectives and Future Research Directions

Summary of Key Advancements in 9,10-Anthracenedione, 1,8-bis(butylamino)- Research

Research into 9,10-Anthracenedione and its derivatives, including 1,8-bis(butylamino)- substituted variants, has led to significant advancements, particularly in the realm of materials science and electrochemistry. Anthraquinones are recognized for their ability to reversibly exchange multiple electrons, making them highly attractive for electrical energy storage applications. rsc.orgresearchgate.net This property has spurred investigations into their use as electrode materials in lithium-ion batteries (LIBs) and aqueous flow batteries. researchgate.netrsc.orgbiointerfaceresearch.com

A key area of progress has been the synthesis and characterization of various amino-substituted 9,10-anthracenedione derivatives to enhance their performance and solubility for specific applications. For instance, research on similar compounds like 1-n-butylamino- and 1,4-bis(n-butylamino)-9,10-anthraquinone derivatives has focused on improving their solubility in supercritical carbon dioxide (scCO2) for applications such as dyeing processes. researchgate.net These synthetic strategies often involve modifying the anthraquinone (B42736) core to tune the molecule's electronic and physical properties.

Furthermore, the fundamental understanding of how these crystalline molecular solids behave during electrochemical processes has been advanced. Studies have shown that crystalline anthraquinone powders undergo reversible changes in their crystal packing depending on their redox state when used as active electrode materials in LIBs. rsc.orgresearchgate.net This electrochemical lithiation can induce polymorphism, a phenomenon that has a substantial influence on the electrode's performance and stability. researchgate.net The development of low-cost, safe, and stable flow-through battery systems has been patented based on amine derivatives of 9,10-anthracenedione, highlighting the transition from fundamental research to practical application. biointerfaceresearch.com

Identification of Research Gaps and Emerging Opportunities

Despite the progress, significant research gaps remain, presenting numerous opportunities for future investigation into 9,10-Anthracenedione, 1,8-bis(butylamino)- and related compounds. The exploration of its full potential requires a multi-faceted approach, from discovering new synthetic routes to employing advanced analytical and computational tools.

A primary opportunity lies in the development of more efficient and versatile synthetic routes to create complex derivatives. While methods exist for synthesizing various aminoanthraquinones, there is a need for simpler, higher-yield processes. For example, an alternative to a previously reported seven-step synthesis for similar compounds involves Marschalk alkylation followed by tosylation and n-alkylamination, paving the way for a wider variety of derivatives with improved properties. researchgate.net Future research could focus on one-pot procedures or electrochemical synthesis methods, which have been demonstrated for other anthraquinone electrolytes, to generate redox-active species without the need for hazardous oxidants or noble metal catalysts. rsc.org Developing synthetic pathways to create polymers based on the 9,10-Anthracenedione, 1,8-bis(butylamino)- structure could also lead to new materials with enhanced stability and processability for applications like all-organic redox flow batteries. biointerfaceresearch.com

Understanding the dynamic structural and electronic changes that 9,10-Anthracenedione, 1,8-bis(butylamino)- undergoes during operation is crucial for optimizing its performance, particularly in electrochemical applications. A significant opportunity exists in the application of advanced in-operando characterization techniques. Operando powder X-ray diffraction (XRD) has proven to be a powerful method for observing electrochemically-induced structural transformations and polymorphism in real-time within organic molecular crystals. rsc.orgresearchgate.net This technique allows researchers to screen the structural stability of electrode candidates and correlate changes in crystal packing with electrochemical performance. researchgate.net Expanding the use of such in-operando methods, including techniques like in-situ Raman spectroscopy or electrochemical quartz crystal microbalance (EQCM), could provide deeper insights into reaction mechanisms, degradation pathways, and the influence of the chemical environment on the compound's function.

The vast chemical space of possible 9,10-anthracenedione derivatives presents a challenge for traditional, Edisonian research approaches. Predictive modeling and machine learning offer a powerful opportunity to accelerate the discovery and design of new materials with tailored properties. By developing computational models, researchers can predict key characteristics such as redox potential, solubility, and stability for novel derivatives of 9,10-Anthracenedione, 1,8-bis(butylamino)- before undertaking their synthesis.

Quantum-mechanical simulations are already being used to predict or confirm the conformation and properties of related anthraquinone compounds. researchgate.net Machine learning algorithms, trained on existing experimental and computational data, could further enhance these efforts. nih.gov These models can learn complex structure-property relationships from large datasets, enabling the rapid screening of thousands of potential candidates. nih.gov This data-driven approach can guide synthetic efforts toward the most promising molecules for specific applications, such as high-performance electrolytes for flow batteries or novel organic semiconductors, significantly reducing the time and resources required for materials discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.